molecular formula C25H26FNO7S B12631536 C25H26Fno7S

C25H26Fno7S

Cat. No.: B12631536
M. Wt: 503.5 g/mol
InChI Key: QWVXIFNXIURIOP-IBGZPJMESA-N
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Description

The compound with the molecular formula C25H26FNO7S is a complex organic molecule. It is characterized by the presence of fluorine, nitrogen, oxygen, and sulfur atoms, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its distinct structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C25H26FNO7S involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of a suitable precursor, followed by a series of chemical reactions such as alkylation, sulfonation, and fluorination. Each step requires specific reaction conditions, including controlled temperature, pressure, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of raw materials, precise control of reaction parameters, and the use of advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

C25H26FNO7S: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

C25H26FNO7S: is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which C25H26FNO7S exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

C25H26FNO7S: can be compared with other similar compounds to highlight its uniqueness:

    Benzenesulfonic acid derivatives: These compounds share the sulfonic acid group but differ in their substituents, affecting their reactivity and applications.

    Fluorinated organic molecules: The presence of fluorine atoms imparts unique properties such as increased stability and lipophilicity.

    Nitrogen-containing heterocycles: These compounds are known for their diverse biological activities and are often used in medicinal chemistry.

Similar compounds include benzenesulfonic acid, 3-fluoro-, 2-(hydroxymethyl)-6-methoxy-3-[2-[[2… .

This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H26FNO7S

Molecular Weight

503.5 g/mol

IUPAC Name

[3-(4-fluorophenoxy)-4-oxochromen-7-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C25H26FNO7S/c1-25(2,3)34-24(30)27-19(11-12-35-4)23(29)33-17-9-10-18-20(13-17)31-14-21(22(18)28)32-16-7-5-15(26)6-8-16/h5-10,13-14,19H,11-12H2,1-4H3,(H,27,30)/t19-/m0/s1

InChI Key

QWVXIFNXIURIOP-IBGZPJMESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)F

Origin of Product

United States

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